Home > Products > Screening Compounds P36490 > FMR1 protein, Podospora anserina
FMR1 protein, Podospora anserina - 147478-72-6

FMR1 protein, Podospora anserina

Catalog Number: EVT-1519913
CAS Number: 147478-72-6
Molecular Formula: C30H56BaO8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FMR1 protein, derived from the gene Fragile X Mental Retardation 1, plays a critical role in the regulation of protein synthesis and is particularly significant in the context of the fungus Podospora anserina. This protein is involved in various cellular processes, including the regulation of gene expression and response to environmental stimuli. Podospora anserina serves as a model organism for studying genetic mechanisms due to its well-characterized sexual reproduction and genetic transformation capabilities.

Source

The FMR1 protein is encoded by the FMR1 gene, which is notably implicated in fragile X syndrome in humans. In Podospora anserina, FMR1-like proteins are involved in mating-type determination and fertilization processes, showcasing their evolutionary conservation and functional importance across species.

Classification

Podospora anserina is classified within the kingdom Fungi, phylum Ascomycota, class Pezizomycetes, order Sordariales, and family Sordariaceae. This classification highlights its position within a group of fungi known for complex life cycles and genetic diversity.

Synthesis Analysis

Methods

The synthesis of FMR1 protein in Podospora anserina involves transcriptional activation regulated by mating-type transcription factors such as FMR1 and FPR1. The expression levels of these proteins can be influenced by environmental conditions and developmental stages.

Technical Details

Gene expression profiling studies have shown that FMR1 undergoes differential expression during various growth phases. Techniques such as reverse transcription quantitative polymerase chain reaction (RT-qPCR) are employed to analyze transcript levels, revealing peaks in expression associated with mating and fertilization events .

Molecular Structure Analysis

Structure

The FMR1 protein exhibits a complex tertiary structure typical of RNA-binding proteins. It contains multiple functional domains that facilitate interactions with RNA molecules and other proteins involved in translational regulation.

Data

Studies utilizing bioinformatics tools have mapped structural motifs within FMR1 that are conserved across species, indicating its critical role in maintaining cellular functions related to protein synthesis and gene regulation .

Chemical Reactions Analysis

Reactions

FMR1 participates in several biochemical pathways, particularly those related to protein synthesis. It acts as a translational regulator by binding to messenger RNA molecules, influencing their stability and translation efficiency.

Technical Details

The interaction of FMR1 with ribonucleoprotein complexes illustrates its role in post-transcriptional regulation. Experimental approaches such as co-immunoprecipitation have been used to elucidate these interactions, providing insights into the molecular mechanisms underlying its function .

Mechanism of Action

Process

The mechanism of action of FMR1 involves its binding to specific RNA sequences, which modulates the translation of target proteins essential for various cellular processes. This regulatory function is particularly important during developmental transitions in Podospora anserina.

Data

Research has shown that alterations in FMR1 expression can lead to significant changes in the levels of proteins involved in sexual reproduction, highlighting its pivotal role in developmental biology .

Physical and Chemical Properties Analysis

Physical Properties

FMR1 protein is soluble in aqueous solutions and exhibits stability under physiological pH conditions. Its molecular weight and isoelectric point can vary depending on post-translational modifications.

Chemical Properties

FMR1 contains several post-translational modification sites that can affect its activity and interaction with other molecules. These modifications include phosphorylation and methylation, which are critical for its regulatory functions .

Applications

Scientific Uses

FMR1 protein has significant applications in research related to genetics, developmental biology, and neurobiology. Its study provides insights into fundamental processes such as gene regulation, cellular signaling pathways, and the molecular basis of diseases like fragile X syndrome.

Introduction

Overview of FMR1 Protein: Molecular Functions and Evolutionary Conservation

Fragile X Mental Retardation Protein (FMRP), encoded by the FMR1 gene, is an RNA-binding protein that serves as a master regulator of mRNA metabolism and translation. Structurally, it contains multiple domains critical for its function, including two tandem KH domains (KH1 and KH2) for RNA binding, an RGG box for mRNA target recognition, and a nuclear localization/export signal enabling shuttling between cellular compartments [1]. FMRP predominantly acts as a translational repressor by stalling ribosome progression on target mRNAs, a function dependent on its interactions with the RNA-induced silencing complex (RISC) and microRNAs [4]. Its targets include transcripts encoding synaptic proteins, cytoskeletal regulators, and cell signaling molecules, positioning FMRP as a critical modulator of neurodevelopment and synaptic plasticity [1] [6].

The evolutionary conservation of FMRP is striking. Humans possess two paralogs, FXR1P and FXR2P, but functional studies in Drosophila melanogaster (which has a single dFmr1 gene homologous to all three human genes) reveal that FMR1’s neuronal function is unique and irreplaceable. Transgenic expression in dfmr1 null mutants demonstrates that human FMR1 fully rescues synaptic architecture defects at neuromuscular junctions (NMJs), including abnormal bouton numbers and branching, whereas FXR1P and FXR2P provide no rescue [1]. Conversely, in non-neuronal contexts like spermatogenesis, all three human proteins can substitute for dFMR1, indicating tissue-specific functional divergence [1] [7]. This conservation extends to molecular interactions: FMRP collaborates with the alternative splicing factor Caper to regulate locomotor behavior in adult Drosophila and associates with the endocytic machinery (e.g., Hecw ubiquitin ligase) to maintain ribonucleoprotein particle dynamics [6].

  • Table 1: Evolutionary Conservation and Functional Specificity of FMR1 Homologs
    OrganismHomolog(s)Neuronal Rescue CapabilityNon-Neuronal Rescue CapabilityKey Functional Partners
    Homo sapiensFMR1, FXR1, FXR2FMR1 rescues synaptic defectsAll three rescue spermatogenesisRISC, microRNAs, Caper [1] [6]
    Drosophila melanogasterdFMR1Required for NMJ developmentRequired for microtubule organization in testesArgonaute2, Hecw [1] [6]
    Podospora anserinaNot characterizedNot studiedNot studiedHomologs of insulin signaling components [5] [9]

Translational Control Mechanisms

FMRP regulates translation initiation and elongation through direct competition with initiation factors. It binds the mRNA 5′ cap, displacing eIF4E and preventing assembly of the eIF4F complex (eIF4E-eIF4G-eIF4A), a critical step in ribosomal recruitment [4] [8]. Under stress conditions, FMRP activity intersects with phosphorylation of eIF2α, which globally suppresses translation by reducing ternary complex (eIF2-GTP-Met-tRNAi) availability [4] [8]. This crosstalk is implicated in neurodegenerative disorders like Alzheimer’s disease, where elevated eIF2α phosphorylation correlates with FMRP dysregulation [8].

Prion-Like Domains and Aggregation

The N-terminal region of FMRP contains a prion-like domain rich in asparagine and glutamine residues, similar to yeast prions [URE3] and [PSI+] [7]. This domain enables FMRP to form amyloid-like aggregates under specific conditions, a property shared with the Podospora [Het-s] prion protein [7]. While not proven to act as a prion in mammals, this domain facilitates phase separation into stress granules, influencing mRNA storage and decay during cellular stress [6] [7].

1.2. Podospora anserina as a Model System for Fungal Genetics and Developmental Biology

Podospora anserina is a coprophilous ascomycete fungus that thrives on herbivore dung. Its life cycle combines haploid vegetative growth with a rapid, well-defined sexual cycle completed within seven days [3] [9]. Key features include:

  • Senescence: Unlike S. cerevisiae or N. crassa, P. anserina exhibits finite vegetative growth on solid media due to mitochondrial DNA instability, making it a model for aging research. Remarkably, submerged cultivation abolishes senescence, enabling indefinite proliferation [5] [9].
  • Heterokaryon Incompatibility: Hyphal fusion between genetically distinct strains triggers programmed cell death (PCD) via the [Het-s] prion system, a defense mechanism against parasitic genetic elements [7] [9].
  • Genomic Adaptations: Its genome (35.5–36 Mb) encodes 10,545 predicted proteins, with expansions in carbohydrate-active enzymes (CAZymes) like cellulases, xylanases, and lignin-modifying peroxidases. These adaptations allow efficient degradation of complex plant polymers in dung, contrasting with the loss of simple sugar utilization (e.g., sucrose) in related fungi [3] [9].
  • Table 2: Genetic and Metabolic Toolkit of Podospora anserina
    FeatureCharacteristicsFunctional SignificanceGenomic/Experimental Evidence
    SenescenceLimited hyphal growth on solid media; abolished in submerged cultureModel for mitochondrial agingRho0 mutants show 3x lifespan extension [5] [9]
    [Het-s] PrionHET-s amyloid aggregates trigger PCD upon hyphal fusionDefense against genetic parasitesAggregated HET-s activates pore-forming HeLo domain [7]
    CAZyme Repertoire121 cellulases, 78 xylanases, 16 laccasesDegrades cellulose/hemicellulose in dungOutperforms Phanerochaete chrysosporium (white rot) on lignocellulose [3] [9]

Genetic Tools and Evolutionary Insights

P. anserina supports advanced genetic manipulation, including:

  • Repeat-Induced Point Mutation (RIP): Silences transposable elements during meiosis by introducing C→T mutations in duplicated sequences [9].
  • Long-Term Evolution Experiments: Submerged cultivation of eight independent populations over four years revealed parallel mutations in fadA (encoding a G-protein α-subunit) at four amino acid sites. This highlights adaptive evolution toward enhanced growth in liquid environments [5].
  • Comparative Genomics: Synteny with Neurospora crassa is low (<60% amino acid identity), with frequent gene shuffling and loss. The largest conserved syntenic block surrounds the mating-type locus (mat), indicating selective pressure against recombination in this region [9].

Metabolic Specialization

The fungus deploys specialized catabolic pathways for its niche:

  • Lignocellulose Breakdown: Secretes ligninolytic peroxidases and laccases that depolymerize lignin, releasing cellulose/hemicellulose for hydrolysis by CAZymes [3].
  • Carbon Source Utilization: Lacks invertase (sucrose degradation) but efficiently metabolizes complex polymers via β-glucosidases and β-xylosidases [9].

Intersection of Eukaryotic Translational Regulation and Sexual Development

Translational control is a pivotal but understudied layer regulating fungal development. Key mechanisms include:

Initiation Complex Regulation

  • eIF2α Phosphorylation: Global translational suppression during stress is mediated by kinases (e.g., Gcn2) phosphorylating eIF2α, reducing ternary complex availability. In P. anserina, nutrient limitation or incompatibility reactions may exploit this pathway to reprogram gene expression [4] [8].
  • eIF4E-eIF4G-poly(A)-Binding Protein (PABP) Loop: Circularizes mRNAs, facilitating ribosomal recycling. Regulatory proteins (e.g., 4E-BPs) compete with eIF4G for eIF4E binding, inhibiting cap-dependent initiation. This loop positions 3′UTR-bound regulators near the 5′ end, enabling mRNA-specific control [4] [8] [10].

FMRP-Like Mechanisms in Fungi

While no direct FMR1 ortholog has been characterized in P. anserina, conserved RNA-binding proteins with analogous functions exist:

  • Localized Translation: Neuronal FMRP represses translation until synaptic activation triggers its phosphorylation and release, allowing localized protein synthesis. Similarly, P. anserina may deploy RNA-binding proteins to spatially regulate translation in hyphal tips or during sexual development [1] [6].
  • Prion-Mediated Control: The [Het-s] prion in P. anserina forms amyloid fibrils that activate cytotoxic pores upon heterokaryon formation. This parallels FMRP’s prion-like domain, which nucleates stress granules. Both systems use aggregation to switch between functional states [7].
  • Table 3: Translational Control Mechanisms in Eukaryotes and Fungi
    MechanismCore ComponentsBiological RoleConservation in Fungi
    Cap-Dependent InitiationeIF4E, eIF4G, eIF4A, PABPGlobal protein synthesisConserved; eIF4E essential in P. anserina [4] [8]
    eIF2α PhosphorylationGcn2 kinase, eIF2α-S51Stress response, nutrient sensingLikely active during incompatibility/starvation [4] [8]
    mRNA CircularizationeIF4G-PABP interactionEnhances translation efficiencyPresumed via eIF4G homologs [4] [8]
    RNA-Binding ProteinsFMRP, Caper, PumiliomRNA localization, repressionHomologs regulate hyphal tip growth [1] [6] [9]

Translational Regulation of Mating and Meiosis

In yeast, the RNA-binding protein Rim4 represses IME4 mRNA translation until meiosis, ensuring timely sporulation. P. anserina likely employs similar mechanisms during its sexual cycle:

  • Sexual Development: Formation of protoperithecia (female organs) and ascospores requires nutrient sensing and cell-type specification, processes potentially governed by translational control [5] [9].
  • Adaptation to Submerged Cultivation: Long-term evolution experiments show that sterile isolates from adapted cultures rarely form functional reproductive structures, implying translational misregulation of developmental genes [5].

Properties

CAS Number

147478-72-6

Product Name

FMR1 protein, Podospora anserina

Molecular Formula

C30H56BaO8

Synonyms

FMR1 protein, Podospora anserina

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.